Troparil, scientifically known as (+)-2β-Carbomethoxy-3β-phenyltropane, is a stimulant compound primarily utilized in scientific research. It is categorized under the phenyltropane class of compounds and functions as a potent dopamine reuptake inhibitor. Troparil is structurally related to cocaine but demonstrates significantly greater potency in inhibiting dopamine reuptake while exhibiting reduced effectiveness as a serotonin reuptake inhibitor . Its primary applications lie in studies concerning the dopamine reuptake transporter, where radiolabeled variants, such as tritium-labeled Troparil, are used to visualize dopamine transporter distribution in both human and animal models.
The synthesis of Troparil involves a multi-step process starting with the reaction of methylecgonidine with phenylmagnesium bromide. This reaction facilitates the formation of a carbon-carbon bond between the phenyl group and the tropane structure, which is crucial for producing Troparil. The reaction conditions are stringent, necessitating precise temperature control and reagent management .
The synthesis can be summarized as follows:
Troparil possesses a complex molecular structure characterized by a tropane ring fused with a phenyl group and an ester functionality. The structural formula can be represented as follows:
Key structural features include:
Troparil can undergo several notable chemical reactions:
Common reagents for these reactions include acids, bases, and oxidizing agents, which facilitate the transformation of Troparil into its derivatives .
Troparil acts primarily by inhibiting the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This mechanism is pivotal in understanding its stimulant effects and potential therapeutic applications. The compound's binding affinity for the dopamine transporter is significantly higher than that of cocaine, which correlates with its enhanced efficacy in modulating dopaminergic activity .
Relevant analyses include:
Troparil's primary application lies within scientific research, particularly in studies focused on:
The development of phenyltropane derivatives emerged during the 1970s from systematic efforts to dissociate cocaine's stimulant properties from its high abuse liability and significant toxicity. Chemist R. Clarke and colleagues pioneered this research, publishing the first syntheses of troparil (designated WIN 35,065-2) and the related compound WIN 34,428 [1] [8]. Their foundational work demonstrated that only the ββ-isomeric configurations exhibited potent biological activity, while the αβ-isomers proved pharmacologically disappointing [8]. This structural specificity highlighted the importance of spatial orientation in tropane pharmacology.
Phenyltropanes represented a strategic departure from cocaine's structure, specifically designed to eliminate metabolically labile ester linkages. Early behavioral assays revealed these compounds retained potent stimulant properties but with a crucial distinction: researchers hypothesized they might exhibit reduced dependence potential compared to cocaine [6] [8]. This potential reduction, coupled with their enhanced metabolic stability, positioned phenyltropanes as not merely recreational drug alternatives but as valuable research tools and potential therapeutic candidates for stimulant addiction. Animal studies consistently demonstrated that phenyltropanes could reduce cocaine self-administration, though often requiring high dopamine transporter (DAT) occupancy, suggesting complex interactions within reward pathways [6] [8].
Table 1: Key Early Phenyltropane Derivatives and Primary Transporter Affinities
Compound Designation | Chemical Name | Primary Transporter Selectivity | Research Significance |
---|---|---|---|
WIN 35,065-2 (Troparil) | Methyl (1R,2S,3S,5S)-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | DAT > NET > SERT | First widely studied phenyltropane; radioligand prototype |
WIN 34,428 | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | DAT > NET > SERT | Fluorinated analog enabling PET/SPECT imaging |
RTI-31 | 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester | DAT (High Selectivity) | Enhanced DAT selectivity and reduced SERT affinity |
RTI-55 (β-CIT) | 3β-(4-Iodophenyl)tropane-2β-carboxylic acid methyl ester | DAT/SERT | Radioiodinated derivative for SPECT imaging |
RTI-336 | 3β-(4-Chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane | DAT (High Selectivity) | Explored as cocaine addiction pharmacotherapy candidate |
Troparil (chemical name: Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate; molecular formula: C₁₆H₂₁NO₂) shares cocaine's core tropane alkaloid structure but features critical modifications that define its unique pharmacological profile. The most significant alteration is the replacement of cocaine's benzoate ester with a rigid phenyl ring directly attached at the 3β-position via a stable carbon-carbon bond [1] [5] [10]. Concurrently, the methyl ester at the 2β-position is retained, though its susceptibility to enzymatic hydrolysis is reduced due to steric constraints within the tropane ring system [9].
These structural changes yield profound functional consequences. Troparil acts as a potent dopamine reuptake inhibitor (DRI), binding to the dopamine transporter (DAT) with approximately 4-5 times greater affinity than cocaine [1] [7]. This heightened DAT affinity is partially attributed to the electron-donating effect and optimal bulk provided by the unsubstituted phenyl ring, facilitating favorable hydrophobic interactions within the transporter's binding pocket [2] [9]. In contrast to its enhanced DAT activity, troparil exhibits reduced potency at the serotonin transporter (SERT), making it more DAT-selective than cocaine, which displays relatively balanced affinity across monoamine transporters [1] [2]. Crucially, the absence of the labile benzoyl ester linkage eliminates cocaine's local anesthetic actions and contributes to troparil's reduced cardiotoxicity potential [1] [3]. The non-hydrolyzable C-phenyl bond dramatically extends troparil's duration of action compared to cocaine, as evidenced by microdialysis studies showing prolonged elevations in nucleus accumbens dopamine levels [1] [4] [9].
Functionally, troparil produces cocaine-like behavioral effects in animal models, including dose-dependent increases in locomotor activity and induction of stereotypic behaviors [3] [4] [6]. Crucially, it fully substitutes for cocaine in drug discrimination assays in rats and primates, albeit at significantly lower doses due to its higher potency, confirming shared interoceptive cues mediated primarily through DAT inhibition [6] [8]. Studies comparing the locomotor stimulant effects of troparil and cocaine found the phenyltropane analog produced more intense and longer-lasting stereotypic behaviors, consistent with its prolonged dopamine reuptake blockade [4] [9].
Table 2: Structural and Functional Comparison: Troparil vs. Cocaine
Property | Troparil | Cocaine | Pharmacological Consequence |
---|---|---|---|
3β-Substituent | Phenyl group (C-C bond) | Benzoyl ester (C-O-C=O bond) | Non-hydrolyzable bond; longer duration; no local anesthesia |
2β-Substituent | Methyl ester | Methyl ester | Similar binding orientation but reduced hydrolysis rate |
DAT Affinity (IC₅₀/Ki) | ~2.5-23 nM [1] [8] | ~100-400 nM [1] | 4-5x greater potency for dopamine reuptake inhibition |
SERT Affinity | Lower relative potency [1] [2] | Moderate affinity | Reduced serotonergic effects compared to cocaine |
Metabolic Vulnerability | Ester hydrolysis only | Ester hydrolysis (both methyl ester and benzoyl ester) | Greater metabolic stability; longer half-life |
Behavioral Profile | Increased locomotor activity; intense stereotypies [4] [6] | Increased locomotor activity; moderate stereotypies | Similar qualitative effects but longer duration and higher potency |
Troparil has become indispensable in neuroscience research due to its high affinity and selectivity profile, particularly for the dopamine transporter (DAT). Its primary research applications span three key domains:
Neurotransmitter Transporter Mapping: Radiolabeled versions of troparil, notably [³H]-WIN 35,065-2, serve as critical ligands for quantifying DAT density and distribution in both animal and human brain tissues [1] [8]. This application leverages troparil's superior binding characteristics compared to early cocaine-based radioligands. The development of iodine-123 or carbon-11 labeled analogs (e.g., RTI-55) derived from the phenyltropane scaffold enabled non-invasive imaging using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), revolutionizing the in vivo study of DAT alterations in neuropsychiatric disorders like Parkinson's disease and substance use disorders [8] [10].
Animal Models of Addiction: Troparil circumvents the stringent regulatory controls governing cocaine use in research laboratories [1]. Its cocaine-like discriminative stimulus effects and reinforcing properties make it a scientifically valid substitute in self-administration paradigms, conditioned place preference tests, and drug discrimination studies [6] [8]. Research using troparil has been instrumental in elucidating the relationship between DAT occupancy, dopamine reuptake inhibition kinetics, and reinforcing efficacy [6] [8]. For instance, studies demonstrate that compounds like troparil with faster onset and higher DAT affinity generally exhibit greater reinforcing strength, supporting the dopamine hypothesis of cocaine addiction [6].
Molecular Pharmacology and Drug Development: As a structural prototype, troparil facilitates structure-activity relationship (SAR) studies within the phenyltropane class [2] [8]. Systematic modifications of its phenyl ring (e.g., halogenation at the 4'-position) and ester moiety have yielded compounds with tailored transporter selectivity profiles – ranging from dual DAT/SERT inhibitors like RTI-112 to highly DAT-selective agents like RTI-336 [2] [8]. These analogs are being explored as potential agonist therapies for cocaine addiction, leveraging their long duration and reduced abuse potential compared to cocaine itself [8]. Troparil also serves as a key intermediate in synthesizing more complex tropane derivatives with varied pharmacological properties [5] [10].
Recent forensic toxicology research has identified troparil in seized drug samples, necessitating the development of advanced detection methodologies [7] [10]. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) techniques have characterized troparil's metabolic fate in vitro (using human liver S9 fractions) and in vivo (rat models), identifying demethylation (at the N8 and ester positions), hydroxylation (tropane and phenyl rings), and subsequent glucuronidation as major metabolic pathways [7] [10]. These metabolic studies provide crucial data for developing reliable urine and blood screening protocols for identifying troparil use in clinical and forensic contexts.
Table 3: Research Applications of Troparil and Key Findings
Research Domain | Application | Key Findings/Contributions |
---|---|---|
Neuroimaging | Radioligand for DAT mapping ([³H]-Troparil) | Quantified DAT distribution in human and animal brains; revealed striatal DAT reductions in Parkinson's [1] [8] |
Behavioral Pharmacology | Cocaine substitute in self-administration and drug discrimination | Validated DAT affinity correlates with reinforcing strength; demonstrated full substitution for cocaine [6] [8] |
Molecular Pharmacology | SAR studies of phenyltropane analogs | Guided development of DAT-selective (RTI-336) and dual DAT/SERT (RTI-112) therapeutics [2] [8] |
Metabolic Studies | In vitro (pHLS9) and in vivo (rat) metabolism | Identified N-demethylation, ester hydrolysis, hydroxylation, and glucuronidation pathways [7] [10] |
Forensic Toxicology | Detection in seized drug samples (LC-HRMS/MS) | Confirmed recreational use; enabled development of targeted screening methods [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0